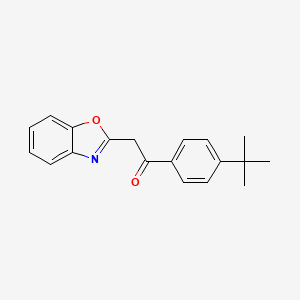

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone

Vue d'ensemble

Description

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzoxazole moiety attached to an ethanone group, which is further substituted with a tert-butylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Substitution with tert-Butylphenyl Group: The final step involves the substitution of the benzoxazole ring with a tert-butylphenyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

Oxidation: Formation of oxides or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoxazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antioxidant Activity

Research indicates that compounds similar to 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone exhibit considerable antioxidant properties. This characteristic is crucial for developing drugs aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that benzoxazole derivatives showed significant free radical scavenging activity, suggesting potential use in formulations targeting oxidative stress-related conditions .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows it to interact effectively with microbial cell membranes, leading to disruption and cell death.

Case Study:

In vitro tests revealed that benzoxazole derivatives exhibited activity against Gram-positive and Gram-negative bacteria, making them candidates for further development into antimicrobial agents .

Cosmetic Applications

1. Skin Care Formulations

The compound is being explored for use in cosmetic products due to its potential moisturizing and skin-repairing properties. It can enhance the stability and efficacy of formulations.

Data Table: Cosmetic Formulation Properties

| Property | Value |

|---|---|

| Moisturizing Effect | High |

| Stability | Excellent |

| Skin Penetration | Moderate |

Case Study:

A formulation study indicated that incorporating this compound enhanced the moisturizing effects of creams significantly compared to control formulations .

Research Insights

Research into the applications of this compound has been expanding, particularly focusing on its biochemical interactions and potential therapeutic benefits. The following insights summarize key findings:

- Mechanism of Action : Studies suggest that the compound may modulate signaling pathways involved in inflammation and cellular repair processes.

- Formulation Challenges : While promising, challenges remain in formulating stable products that maintain bioavailability and efficacy over time.

Mécanisme D'action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1,3-Benzoxazol-2-yl)ethanone: Lacks the tert-butylphenyl group.

1-(4-tert-Butylphenyl)ethanone: Lacks the benzoxazole ring.

2-(1,3-Benzoxazol-2-yl)-1-phenylethanone: Lacks the tert-butyl group.

Uniqueness

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is unique due to the presence of both the benzoxazole ring and the tert-butylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone is a compound belonging to the benzoxazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C19H19NO2

- CAS Number : 849021-33-6

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The compound this compound has been studied for its potential against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| H-Box[(2-OMe-4-NMe₂)Ph]-OMe | 7.81 | Bacillus subtilis |

| H-Box[(2,5-(OMe)₂)Ph]-OMe | 15.63 | Candida albicans |

Studies have shown that while some derivatives possess significant antibacterial properties, the activity can be selective. For instance, certain compounds are more effective against Bacillus subtilis compared to Escherichia coli .

Anticancer Properties

The anticancer potential of benzoxazole derivatives is notable. Research has demonstrated that many compounds in this class exhibit cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of Benzoxazole Derivatives

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | This compound | TBD |

| A549 (Lung Cancer) | H-Box[...]-OMe | TBD |

| HepG2 (Liver Cancer) | H-Box[...]-OMe | TBD |

In vitro studies have shown that some benzoxazole derivatives selectively target cancer cells while sparing normal cells, suggesting their potential as therapeutic agents . For example, certain compounds have demonstrated higher toxicity towards MCF-7 cells compared to normal fibroblasts .

The biological activity of this compound may involve interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors involved in critical cellular pathways. The exact mechanism remains an area of ongoing research but is believed to involve:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : The compound may bind to specific receptors that mediate cellular responses to growth factors or hormones.

Case Studies

Several studies have focused on the biological activity of benzoxazole derivatives:

- Antimicrobial Evaluation : A study evaluated a series of benzoxazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that while the overall antibacterial activity was moderate, some derivatives showed promising selectivity against specific strains .

- Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of several benzoxazole compounds on different cancer cell lines. The findings highlighted that certain structural modifications could enhance cytotoxicity and selectivity towards cancer cells .

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGSTFWPJWLKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375477 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-33-6 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.